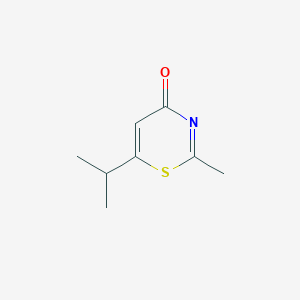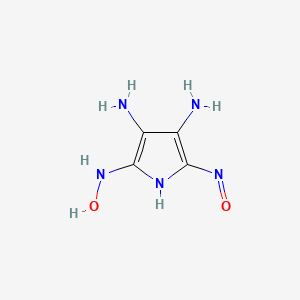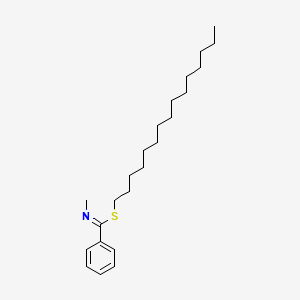
Pentadecyl N-methylbenzenecarboximidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl N-methylbenzenecarboximidothioate is a chemical compound known for its unique structure and properties It is an ester derivative of benzenecarboximidothioic acid, featuring a long pentadecyl chain and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl N-methylbenzenecarboximidothioate typically involves the reaction of benzenecarboximidothioic acid with pentadecyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Pentadecyl N-methylbenzenecarboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the pentadecyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentadecyl N-methylbenzenecarboximidothioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications
Mechanism of Action
The mechanism of action of Pentadecyl N-methylbenzenecarboximidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with proteins contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Pentadecyl N-pentanoylalaninate
- Pentadecyl N-pentanoylalaninate
- Octyl 5-O-pentanoyl-1-thiopentofuranoside
Uniqueness
Pentadecyl N-methylbenzenecarboximidothioate stands out due to its specific ester linkage and the presence of both a long alkyl chain and a methyl group on the nitrogen atom. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
89861-49-4 |
|---|---|
Molecular Formula |
C23H39NS |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
pentadecyl N-methylbenzenecarboximidothioate |
InChI |
InChI=1S/C23H39NS/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24-2)22-19-16-15-17-20-22/h15-17,19-20H,3-14,18,21H2,1-2H3 |
InChI Key |
MBRNTPHVNAABSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCSC(=NC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
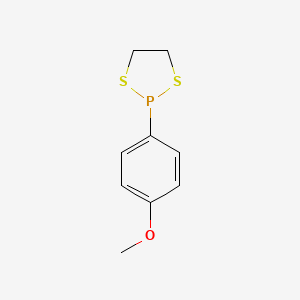
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
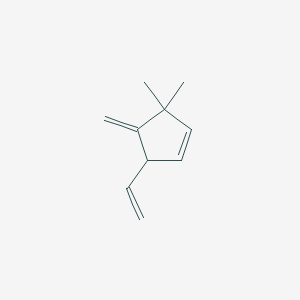
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
